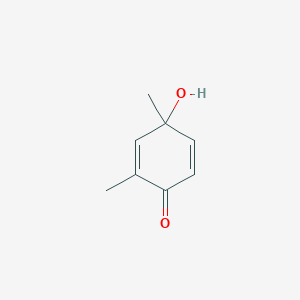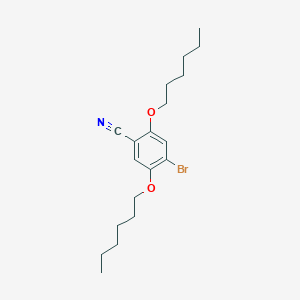
4-Bromo-2,5-bis(hexyloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-bis(hexyloxy)benzonitrile, also known as BHBB, is a chemical compound that belongs to the family of benzonitrile derivatives. BHBB has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile is not fully understood. However, it is believed that 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a charge transport material in organic semiconductors, which allows for the efficient transfer of electrons and holes between the donor and acceptor materials. In biological imaging, 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a fluorescent probe that binds to specific targets in cells and tissues, allowing for their visualization under a fluorescence microscope.
Biochemical and Physiological Effects
4-Bromo-2,5-bis(hexyloxy)benzonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4-Bromo-2,5-bis(hexyloxy)benzonitrile has low cytotoxicity and does not affect cell viability or proliferation. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been shown to have good biocompatibility, making it a promising candidate for biological imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2,5-bis(hexyloxy)benzonitrile has several advantages for lab experiments, including its high photostability, low cytotoxicity, and good biocompatibility. However, 4-Bromo-2,5-bis(hexyloxy)benzonitrile also has some limitations, including its relatively low fluorescence quantum yield and poor water solubility, which can limit its use in certain biological imaging applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2,5-bis(hexyloxy)benzonitrile. One potential direction is the development of new synthesis methods for 4-Bromo-2,5-bis(hexyloxy)benzonitrile that are more efficient and environmentally friendly. Another direction is the optimization of 4-Bromo-2,5-bis(hexyloxy)benzonitrile for use in organic electronics, such as the fabrication of more efficient solar cells and light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile and its potential use in biological imaging applications.
Synthesemethoden
4-Bromo-2,5-bis(hexyloxy)benzonitrile can be synthesized using various methods, including the Ullmann coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination. The Ullmann coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexanol in the presence of copper powder and potassium carbonate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylamine in the presence of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-bis(hexyloxy)benzonitrile has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and biological imaging. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been used as a fluorescent probe for biological imaging due to its high photostability and low cytotoxicity.
Eigenschaften
Molekularformel |
C19H28BrNO2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-bromo-2,5-dihexoxybenzonitrile |
InChI |
InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
UXNOMDWRRHKAOY-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



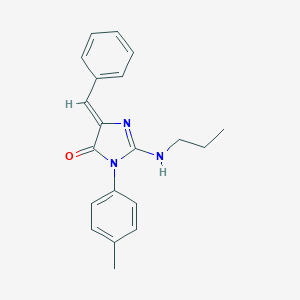

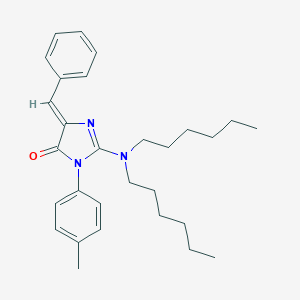

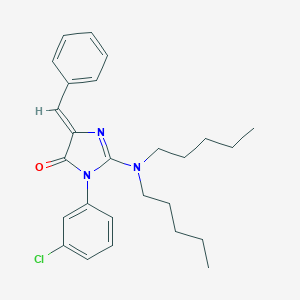


![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
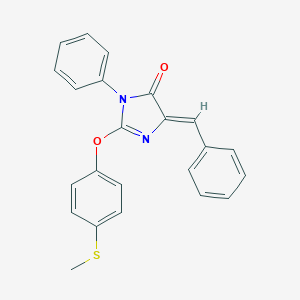
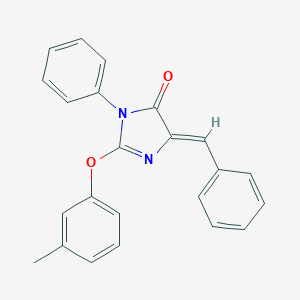
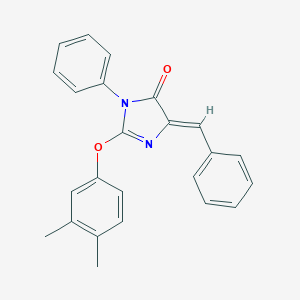
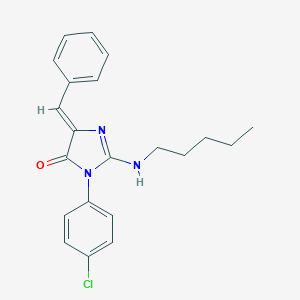
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
